molecular formula C6H8N2O2 B038927 O-(6-methoxypyridin-2-yl)hydroxylamine CAS No. 119809-47-1

O-(6-methoxypyridin-2-yl)hydroxylamine

Cat. No. B038927
CAS RN: 119809-47-1
M. Wt: 140.14 g/mol
InChI Key: GEMOBKGUIYIJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(6-methoxypyridin-2-yl)hydroxylamine, also known as Mocetinostat, is a small molecule inhibitor that has been widely studied for its potential as an anti-cancer agent. It belongs to the class of drugs known as histone deacetylase inhibitors (HDACi) and has been shown to have potent anti-tumor effects in a variety of cancer cell lines and animal models.

Mechanism Of Action

O-(6-methoxypyridin-2-yl)hydroxylamine exerts its anti-cancer effects by inhibiting the activity of histone deacetylases, which are enzymes that play a key role in regulating gene expression. By inhibiting the activity of these enzymes, O-(6-methoxypyridin-2-yl)hydroxylamine leads to an increase in the acetylation of histone proteins, which in turn leads to changes in gene expression that can result in the inhibition of cancer cell growth and the induction of cell death.
Biochemical and Physiological Effects:
O-(6-methoxypyridin-2-yl)hydroxylamine has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce the expression of genes involved in the cell cycle, cell death, and DNA damage response, while inhibiting the expression of genes involved in cell proliferation and survival. In addition, it has been shown to inhibit the activity of proteins involved in cancer cell migration and invasion.

Advantages And Limitations For Lab Experiments

One advantage of O-(6-methoxypyridin-2-yl)hydroxylamine is that it has been shown to have potent anti-cancer effects in a variety of cancer cell lines and animal models, making it a promising candidate for further development as an anti-cancer agent. However, one limitation is that it has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on O-(6-methoxypyridin-2-yl)hydroxylamine. One area of focus is on the development of more potent and selective HDAC inhibitors, which could lead to improved anti-cancer agents with fewer side effects. Another area of focus is on the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with O-(6-methoxypyridin-2-yl)hydroxylamine. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of O-(6-methoxypyridin-2-yl)hydroxylamine in humans, with the goal of eventually bringing this promising anti-cancer agent to the clinic.

Synthesis Methods

O-(6-methoxypyridin-2-yl)hydroxylamine can be synthesized in several ways, but the most commonly used method involves the reaction of 2-aminopyridine with 6-methoxy-1,3-benzoxazol-2-one in the presence of a base. This reaction results in the formation of the intermediate 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which is then reacted with hydroxylamine to produce O-(6-methoxypyridin-2-yl)hydroxylamine.

Scientific Research Applications

O-(6-methoxypyridin-2-yl)hydroxylamine has been the subject of numerous scientific studies, with a focus on its potential as an anti-cancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, it has been shown to induce cell death in cancer cells and to sensitize them to other anti-cancer agents.

properties

CAS RN

119809-47-1

Product Name

O-(6-methoxypyridin-2-yl)hydroxylamine

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

O-(6-methoxypyridin-2-yl)hydroxylamine

InChI

InChI=1S/C6H8N2O2/c1-9-5-3-2-4-6(8-5)10-7/h2-4H,7H2,1H3

InChI Key

GEMOBKGUIYIJAK-UHFFFAOYSA-N

SMILES

COC1=NC(=CC=C1)ON

Canonical SMILES

COC1=NC(=CC=C1)ON

synonyms

Pyridine, 2-(aminooxy)-6-methoxy- (9CI)

Origin of Product

United States

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